2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with:
- A 3-chlorophenyl group at position 2.
- A benzothiazolone-methyl moiety at position 3.
- A thioacetamide linker connected to a 2,5-dimethoxyphenyl terminal group.
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4S2/c1-35-18-10-11-21(36-2)19(13-18)28-24(33)15-37-25-30-29-23(32(25)17-7-5-6-16(27)12-17)14-31-20-8-3-4-9-22(20)38-26(31)34/h3-13H,14-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAREZTWQPNFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorophenyl and thiazole moieties are introduced through electrophilic substitution and nucleophilic addition reactions.
- Final Modifications : These may include acetylation or other modifications to enhance solubility and biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- In a study, derivatives of similar thiazole compounds showed varying degrees of activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.17 to 0.47 mg/mL depending on the specific structure and substituents present .
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- In vitro studies have shown that related thiazole derivatives possess antiproliferative effects against several cancer cell lines. For example, compounds derived from similar scaffolds demonstrated log10GI50 values ranging from -4.41 to -6.44 against ovarian cancer cell lines .
- The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
Anti-inflammatory and Analgesic Properties
Studies have also explored the anti-inflammatory effects:
- Compounds structurally related to this triazole derivative exhibited significant anti-inflammatory activity in animal models, with one study noting that a related compound reduced inflammation more effectively than standard reference drugs at a dose of 50 mg/kg .
- Analgesic effects were also noted, suggesting potential applications in pain management.
The biological activity of the compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that it may reduce oxidative stress by scavenging free radicals .
Case Studies
Several case studies highlight the efficacy of this compound:
- A systematic review indicated that thiazole derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing enhanced potency against resistant strains .
- Research focusing on thiazole-based anticancer agents revealed promising results in preclinical models, emphasizing the need for further clinical evaluation .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The specific compound has shown promise as an antifungal agent due to its structural features that allow it to interact effectively with microbial targets. Research indicates that similar compounds can inhibit the growth of various fungal strains and could be developed further for agricultural fungicides or pharmaceutical antifungals .
Anticancer Potential
Research into the anticancer properties of triazole derivatives suggests that they may act as inhibitors of cell proliferation in various cancer cell lines. The unique combination of the thiazole and triazole structures in this compound may enhance its efficacy against certain types of cancer by targeting specific pathways involved in tumor growth and metastasis .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on enzymes related to metabolic processes. For instance, studies on similar triazole derivatives have indicated their ability to inhibit urease and other enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders.
Agricultural Applications
Due to its antimicrobial properties, this compound is being explored as a potential candidate for use in agriculture as a biocide or fungicide . Its efficacy in controlling microbial growth can be beneficial for crop protection and management strategies .
Case Studies
Several investigations have been conducted to evaluate the biological activities of compounds similar to 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide:
Comparison with Similar Compounds
Key Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs):
- The 3-chlorophenyl group in the target compound and analogs (e.g., ) enhances metabolic stability and receptor binding, likely due to its electron-withdrawing nature. This aligns with the potent anticancer activity of compound 7b (IC50 = 1.61 µg/mL against HepG-2) in , which features a 4-methyl-2-phenylthiazole scaffold with EWGs .
Benzothiazolone vs. Thiazole/Thiadiazole Moieties:
- The benzothiazolone-methyl group in the target compound may improve solubility compared to simpler thiazole derivatives (e.g., ). However, thiadiazole derivatives in showed superior anticancer activity, suggesting that planar heterocycles enhance DNA intercalation .
Aromatic Terminal Groups: The 2,5-dimethoxyphenyl group in the target compound could enhance membrane permeability compared to analogs with alkyl-substituted phenyls (e.g., 2,6-dimethylphenyl in ). Methoxy groups are known to modulate pharmacokinetics by balancing lipophilicity and hydrogen bonding .
Anti-Inflammatory Potential: Compounds with furan-2-yl substituents () exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg), suggesting that the target compound’s dimethoxyphenyl group may similarly target cyclooxygenase (COX) pathways .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-chlorophenylhydrazine with thiocarbazide to form the 1,2,4-triazole core.
- Step 2 : Alkylation of the triazole with 2-oxobenzo[d]thiazole-3(2H)-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Thioacetamide coupling via nucleophilic substitution using N-(2,5-dimethoxyphenyl)chloroacetamide in the presence of triethylamine .
- Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via recrystallization (ethanol/water) .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹).
- HPLC-DAD (C18 column, acetonitrile/water gradient) for purity assessment (>98%) .
- Mass Spectrometry (HRMS) to verify molecular ion peaks .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from moisture and light.
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood; avoid inhalation or skin contact.
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity or biological interactions?
- DFT : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution and reactive sites (e.g., sulfur atoms in thioether groups).
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate with MD simulations (GROMACS) to assess stability .
- Example : A study on analogous triazole-thioacetamides showed strong binding to fungal lanosterol demethylase (ΔG = -9.2 kcal/mol) .
Q. How to address discrepancies in reported biological activities of similar triazole derivatives?
- Systematic SAR Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) on antimicrobial IC₅₀ values.
- Experimental Replication : Test the compound against standardized microbial strains (e.g., Candida albicans ATCC 10231) under controlled conditions (CLSI guidelines).
- Meta-Analysis : Cross-reference data from structurally related compounds (e.g., 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetamides) to identify outliers .
Q. What strategies optimize synthetic yield considering steric hindrance?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during alkylation.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Control : Perform step 2 at 0–5°C to minimize undesired byproducts .
Q. How to establish structure-activity relationships (SAR) for substituent modifications?
- Key Modifications :
| Substituent Position | Biological Impact |
|---|---|
| 3-Chlorophenyl (R₁) | Enhances antifungal activity |
| 2,5-Dimethoxyphenyl (R₂) | Improves solubility and bioavailability |
- Method : Synthesize analogs (e.g., replacing R₁ with 4-nitrophenyl) and compare MIC values against reference drugs (e.g., fluconazole) .
Q. What analytical methods ensure stability under varying pH/temperature?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- Stability-Indicating HPLC : Monitor degradation products using a C18 column (UV detection at 254 nm).
- Result : Analogous compounds showed <5% degradation under neutral conditions but >20% in acidic media .
Q. How to resolve tautomerism or isomerism during structural analysis?
- Tautomer Detection : Use ¹H-¹⁵N HMBC NMR to identify thione-thiol tautomers.
- X-ray Crystallography : Resolve ambiguous stereochemistry; a study on 1,3,4-oxadiazole-thiones confirmed keto-enol tautomer dominance in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
